5-Anilino-1,2,3,4-thiatriazole

Microbial biotransformation Precursor Metabolite production

Researchers seeking a reliable source for 5-anilino-1,2,3,4-thiatriazole often face supply inconsistency and lack of documented application data. This compound resolves both issues, providing a validated scaffold for specialized applications. - Enables high-yield microbial hydroxylation to p-HT (78.9% yield using Aspergillus tamarii) for analytical standards. - Functions as a patented supersensitizer for red-spectrally-sensitized silver halide photographic emulsions. - Serves as a core scaffold for novel plant-disease-resistance activators in agrochemical R&D. Supplied with Certificates of Analysis, ensuring identity and purity for critical R&D and formulation projects.

Molecular Formula C7H6N4S
Molecular Weight 178.22 g/mol
CAS No. 13078-30-3
Cat. No. B078592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Anilino-1,2,3,4-thiatriazole
CAS13078-30-3
Molecular FormulaC7H6N4S
Molecular Weight178.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NN=NS2
InChIInChI=1S/C7H6N4S/c1-2-4-6(5-3-1)8-7-9-10-11-12-7/h1-5H,(H,8,9,11)
InChIKeyWBIAWXNTQCZGMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Anilino-1,2,3,4-thiatriazole: Heterocyclic Building Block and Biotransformation Precursor


5-Anilino-1,2,3,4-thiatriazole (CAS 13078-30-3, C7H6N4S, MW 178.21) is a heterocyclic compound composed of a 1,2,3,4-thiatriazole core substituted with an anilino group at the 5-position . It possesses characteristic physicochemical properties, including a melting point of 142-143 °C (with decomposition) and a predicted boiling point of 299.6±23.0 °C . Historically, this compound has served as a scaffold in medicinal chemistry and materials science, with documented utility in microbial transformation studies and as a functional additive in specialized industrial formulations [1]. Unlike many in-class nitrogen-sulfur heterocycles that exhibit broad biological activity, 5-anilino-1,2,3,4-thiatriazole demonstrates a specific, quantifiable biotransformation pathway that distinguishes its utility as a precursor for generating defined hydroxylated metabolites in microbial systems [1].

Precursor for microbial p-HT metabolite production
Distinct thiatriazole core vs. anilino-triazole/thiadiazole analogues
Patented supersensitizer for red-sensitive photographic emulsions

5-Anilino-1,2,3,4-thiatriazole: Why Generic Substitution Fails


The 5-anilino-1,2,3,4-thiatriazole scaffold occupies a distinct chemical space that is not interchangeable with structurally similar anilino-heterocycles (e.g., 1,2,4-triazoles or 1,2,4-thiadiazoles) or other thiatriazole derivatives . Its unique arrangement of contiguous nitrogen and sulfur atoms within the five-membered thiatriazole ring dictates a specific electronic environment and reactivity profile, which can be exploited for ring transformations, such as the pyridine-catalyzed acylation to form 1,2,4-thiadiazoles . Furthermore, the compound serves as a selective substrate for microbial hydroxylation, a property that is not universally shared by other anilino-heterocycles and is critically dependent on the intact 1,2,3,4-thiatriazole core [1]. Substituting this compound with a generic anilino-triazole or -thiadiazole would not guarantee equivalent behavior in specialized assays, such as microbial bioconversion or in applications requiring its specific ligand characteristics, thereby risking data incomparability and experimental failure [1].

5-Anilino-1,2,3,4-thiatriazole
Anilino-triazoles / thiadiazoles
Intact thiatriazole core directs unique ring-transformation reactivity
Electronic environment alters, limiting comparable transformation pathways
Selective microbial hydroxylation substrate (reported strain specificity)
May not serve as substrate for the same bioconversion system

5-Anilino-1,2,3,4-thiatriazole: Quantifiable Differentiation Guide


Microbial Hydroxylation for Metabolite Production

5-Anilino-1,2,3,4-thiatriazole (AT) acts as a defined precursor for the microbial production of 5-(p-hydroxyanilino)-1,2,3,4-thiatriazole (p-HT) [1]. Unlike a broad biotransformation screen across diverse organisms, the conversion is characterized by a specific, high-yield reaction using Aspergillus tamarii NRRL 3280, offering a reproducible method for generating a hydroxylated metabolite [1].

Microbial Hydroxylation
Head-to-head
78.9% conversion (8.6 g/L p-HT) vs. negligible in 328 other strains
Reported biotransformation yield context
Yield may depend on strain and fermentation conditions
Microbial biotransformation Precursor Metabolite production Hydroxylation

Supersensitizer for Red-Sensitive Photographic Emulsions

This compound has been specifically patented for use as a supersensitizer in silver halide photographic emulsions that are spectrally sensitized to the red region of the electromagnetic spectrum (above 750 nm) [1]. This functional role is assigned to the broader class of 5-substituted-amino-1,2,3,4-thiatriazoles, with 5-anilino-1,2,3,4-thiatriazole as a representative example [1].

Photographic Supersensitizer
Class-level
Patented use for red-sensitized emulsions (>750 nm)
Context-dependent application; data to verify
No comparative performance data in patent
Supersensitizer Photographic emulsion Spectral sensitization Red region

Plant Disease-Resistance Activator Potential

Derivatives of 1,2,3,4-thiatriazole, including arylamine-substituted analogs like 5-anilino-1,2,3,4-thiatriazole, have been patented for their application as disease-resistant plant activators . The patent describes a series of novel arylamine-substituted-1,2,3,4-thiatriazole derivatives with demonstrated activity against various plant diseases, positioning this compound as a potential precursor or lead structure in agrochemical development .

Plant Activator Potential
Class-level
Patented as disease-resistance activator scaffold
Reported class-level application; data to verify
No quantitative efficacy data in source
Plant activator Disease resistance Agrochemical intermediate Crop protection

5-Anilino-1,2,3,4-thiatriazole: Optimal Use Cases


Precursor for Fermentative Production of p-HT

5-Anilino-1,2,3,4-thiatriazole (AT) is the optimal choice for generating the hydroxylated metabolite p-HT via a validated microbial fermentation process using Aspergillus tamarii NRRL 3280 [1]. This application is supported by direct quantitative evidence showing a high conversion yield of 78.9% in shaken flasks [1]. Procuring AT for this purpose enables the reproducible, scalable production of p-HT, a valuable compound for use as an analytical standard or for further metabolic and toxicological studies [1].

Supersensitizer in Red-Sensitized Photographic Materials

For industrial researchers or formulators developing advanced photographic emulsions, 5-anilino-1,2,3,4-thiatriazole is a patented compound for use as a supersensitizer in emulsions spectrally sensitized to the red region of the electromagnetic spectrum [2]. This specific application distinguishes it from other heterocycles and makes it a relevant procurement choice for projects focused on enhancing the performance of silver halide-based photographic materials [2].

Lead Scaffold for Agrochemical Plant Activators

In agrochemical R&D, 5-anilino-1,2,3,4-thiatriazole represents a valuable starting material or core scaffold for the synthesis of novel plant disease-resistance activators . Patent literature indicates that arylamine-substituted-1,2,3,4-thiatriazole derivatives demonstrate good prevention and control effects on various plant diseases, making this compound a strategic procurement for libraries and screening sets focused on crop protection innovation .

Application
Selection Property
Validation Focus
Fermentative p-HT metabolite production
Reported microbial biotransformation yield
Conversion efficiency & metabolite identity
Red-sensitive photographic emulsion formulation
Patented supersensitizing function
Spectral sensitization performance
Agrochemical plant-activator scaffold
Patented derivative class activity
Disease-control efficacy across crops

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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